molecular formula C21H20ClFN2O5S B2884294 ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866590-84-3

ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2884294
CAS No.: 866590-84-3
M. Wt: 466.91
InChI Key: NZQWSONHJOZQOD-UHFFFAOYSA-N
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Description

Ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine core substituted at the 4-, 5-, and 6-positions. Key structural features include:

  • Position 5: An ethyl carboxylate ester, enhancing lipophilicity and influencing bioavailability.

Its synthesis likely involves Biginelli-like multicomponent reactions, followed by sulfonylation steps to introduce the benzenesulfonyl moiety .

Properties

IUPAC Name

ethyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O5S/c1-3-30-20(26)18-17(11-31(28,29)14-8-9-16(23)15(22)10-14)24-21(27)25-19(18)13-6-4-12(2)5-7-13/h4-10,19H,3,11H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQWSONHJOZQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the sulfonyl and other substituents. Common reagents used in these steps include chlorinating agents, fluorinating agents, and sulfonyl chlorides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and other functional groups play a crucial role in binding to these targets, modulating their activity, and triggering downstream biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Position 4 Modifications

  • 4-Fluorophenyl/Chlorophenyl () : Halogenated aryl groups enhance metabolic stability and membrane permeability via hydrophobic effects.
  • 4-Methoxyphenyl () : Electron-donating methoxy group may alter electronic distribution, affecting binding affinity.

Position 2: Oxo vs. Thioxo

  • 2-Oxo (Target Compound) : Predominantly participates in hydrogen bonding as an acceptor.

Position 6 Functionalization

  • Chloromethyl () : A reactive handle for further derivatization (e.g., nucleophilic substitution).

Research Implications

  • Structure-Activity Relationships (SAR) : The target compound’s benzenesulfonyl group distinguishes it from analogs, suggesting unique pharmacokinetic or target-binding profiles.
  • Drug Design : Substitutions at position 6 (e.g., sulfonyl vs. chloromethyl) highlight tunability for specific applications, such as protease inhibition or antibacterial activity .

Biological Activity

Ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of sulfonyl-containing pyrimidines. This compound exhibits significant biological activity and has potential applications in medicinal chemistry and materials science. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C22H22ClFN2O6SC_{22}H_{22}ClFN_2O_6S with a molecular weight of approximately 496.9 g/mol. Its structure features a tetrahydropyrimidine core with a sulfonyl group and halogenated aromatic rings, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC22H22ClFN2O6S
Molecular Weight496.9 g/mol
IUPAC NameThis compound
InChIInChI=1S/C22H22ClFN2O6S/c1-29(26)25(24)19(21)18(20)17(10)16(12)15(13)14(11)9/h3-10,18H,11H2,1H3,(H2,24)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the sulfonyl group and halogenated aromatic rings enhances its binding affinity to various enzymes and receptors. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Studies have shown that related sulfonyl-containing pyrimidines possess antibacterial properties. The mechanism often involves inhibition of bacterial enzyme systems.
  • Anti-inflammatory Effects : Some derivatives have been investigated for their ability to reduce inflammation by modulating immune responses.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptotic pathways and cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds within the same class as this compound:

  • Antimicrobial Screening : A study conducted on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The sulfonamide moiety was critical for this effect.
  • Anti-inflammatory Research : Another study highlighted the anti-inflammatory properties of similar pyrimidine derivatives in animal models of arthritis. The compounds were shown to inhibit pro-inflammatory cytokines.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that certain derivatives could induce apoptosis in malignant cells while sparing normal cells. This selectivity is essential for developing therapeutic agents with fewer side effects.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:

  • Condensation : Reacting a substituted benzaldehyde (e.g., 4-methylphenyl aldehyde) with a β-keto ester (e.g., ethyl acetoacetate) under basic conditions to form a chalcone intermediate.
  • Cyclization : Using urea or thiourea in acidic conditions (e.g., HCl or acetic acid) to form the tetrahydropyrimidine ring.
  • Sulfonylation : Introducing the 3-chloro-4-fluorobenzenesulfonylmethyl group via nucleophilic substitution or Mitsunobu reaction.

Q. Key Optimization Factors :

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, DCM) improve reaction efficiency for sulfonylation steps .
  • Temperature Control : Maintain 60–80°C during cyclization to prevent intermediate decomposition .
  • Yield Monitoring : Use HPLC or TLC to track reaction progress and purity (>95% purity achievable with column chromatography) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A combination of analytical techniques is essential:

  • Spectroscopy :
    • NMR (¹H, ¹³C, 19F): Confirm substituent positions (e.g., benzenesulfonyl group, methylphenyl) and ring saturation .
    • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemistry and confirm crystal packing, especially for regioselective derivatives .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Stability studies should assess:

  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (typically >150°C for similar tetrahydropyrimidines) .
  • Photostability : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC; store in amber vials if light-sensitive.
  • Humidity Sensitivity : Accelerated stability testing at 40°C/75% RH for 4 weeks; hygroscopic groups (e.g., sulfonyl) may require desiccants .

Advanced Research Questions

Q. How can mechanistic studies elucidate the cyclization step in the synthesis of this compound?

Methodological Answer:

  • Kinetic Analysis : Monitor intermediate formation via in-situ NMR or Raman spectroscopy to identify rate-determining steps .
  • Isotopic Labeling : Use ¹³C-labeled urea to trace carbon incorporation into the tetrahydropyrimidine ring.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for cyclization .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly its enzyme inhibition potential?

Methodological Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
    • Antimicrobial Activity : Test MIC values against Gram-positive/negative bacteria via broth microdilution .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying sulfonyl substituents) to correlate electronic effects with activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding poses in target proteins (e.g., dihydrofolate reductase) .
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability and key residue interactions (e.g., hydrogen bonds with sulfonyl groups) .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrophobic aryl groups, hydrogen bond acceptors) for lead optimization .

Q. How can regioselectivity challenges in substitution reactions be addressed during derivatization?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution on the phenyl ring .
  • Metal Catalysis : Use Pd-catalyzed C–H activation for selective functionalization of the benzenesulfonyl moiety .
  • Solvent Effects : Polar solvents (e.g., DMF) favor para-substitution over meta in aromatic systems .

Q. How can contradictions in synthetic yield data from different studies be resolved?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to isolate critical variables (e.g., temperature, catalyst loading) .
  • Reproducibility Protocols : Standardize reagent sources (e.g., anhydrous solvents) and reaction scales (mg to gram-scale) .
  • Data Cross-Validation : Compare yields under identical conditions across multiple labs; report deviations >10% as significant .

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